5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative featuring a 2,4-dichlorobenzyl substituent at the N1 position and a methyl group at C2. This compound is part of a broader class of pyrazole carbaldehydes, which are frequently utilized as intermediates in medicinal chemistry for synthesizing bioactive molecules, including cannabinoid receptor antagonists , antimicrobial agents , and anti-inflammatory compounds . The aldehyde group at C4 enables further functionalization via condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C12H9Cl3N2O |
|---|---|
Molecular Weight |
303.6 g/mol |
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9Cl3N2O/c1-7-10(6-18)12(15)17(16-7)5-8-2-3-9(13)4-11(8)14/h2-4,6H,5H2,1H3 |
InChI Key |
JCVNKBACDVSPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazole carbaldehydes exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogs:
Physicochemical and Crystallographic Data
- Melting Points : Analog 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde melts at 140–141°C , while the 4-(piperidin-1-yl)benzaldehyde derivative melts at 61–64°C , highlighting the impact of substituents on crystallinity.
- Crystal Structures: The 5-(4-chlorophenoxy) analog crystallizes in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds stabilizing the lattice .
Biological Activity
5-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structural characteristics suggest a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C12H10Cl2N2O, and its structure features a pyrazole ring substituted with a chlorinated phenyl group. The presence of chlorine atoms in the aromatic ring is noteworthy as halogen substitutions often enhance biological activity.
Biological Activities
Research has indicated that pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of the key biological activities associated with 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of this compound. The structure-activity relationship (SAR) analysis indicates that the presence of electronegative substituents like chlorine enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde | HepG2 | 15.2 |
| Analogous Pyrazoles | A431 | 12.5 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values reported for similar pyrazole derivatives against COX-1 and COX-2 enzymes range from 19 to 42 µM . The inhibition of these enzymes suggests that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 28.39 |
| COX-2 | 23.8 |
Antimicrobial Activity
Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms . While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against strains such as E. coli and S. aureus.
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer potential of pyrazole derivatives, researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in improving therapeutic efficacy.
Case Study 2: Inflammation Models
Another investigation utilized carrageenan-induced paw edema models in rats to assess the anti-inflammatory effects of pyrazole derivatives. The results demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin . This study underscores the potential of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde as an effective anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, a common approach involves reacting 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base like K₂CO₃ in dimethyl sulfoxide (DMSO) at reflux (80–100°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol . Key parameters to optimize include solvent polarity, base strength, and temperature to avoid side reactions such as aldehyde oxidation.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the 2,4-dichlorophenyl group at δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, Cl-C distances ~1.74 Å) and confirms the stereoelectronic effects of the 2,4-dichlorophenyl group .
- IR spectroscopy : Identifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹, C-Cl stretches ~550–750 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
Positive controls should include structurally similar pyrazole derivatives with known activities (e.g., 5-chloro-1-(4-fluorophenyl)-3-methyl analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across similar pyrazole derivatives?
- Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. Systematic approaches include:
- SAR studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl groups) to isolate electronic/steric contributions .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
- Meta-analysis : Aggregate data from PubChem, CAS Common Chemistry, and peer-reviewed journals to identify trends .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or EGFR. Key interactions include halogen bonding with 2,4-dichlorophenyl groups and hydrogen bonding via the aldehyde .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .
- QSAR models : Develop regression models correlating substituent electronegativity (Hammett σ constants) with bioactivity .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration) to determine SN1/SN2 pathways.
- DFT calculations : Analyze transition states (e.g., Gibbs free energy barriers) to identify rate-limiting steps. The electron-withdrawing 2,4-dichlorophenyl group enhances electrophilicity at the pyrazole C-4 position .
- Isotopic labeling : Use ¹⁸O-labeled aldehydes to track oxygen exchange in aqueous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
